![molecular formula C9H11ClO B3053458 1-Chloro-3-phenylpropan-2-ol CAS No. 5396-65-6](/img/structure/B3053458.png)
1-Chloro-3-phenylpropan-2-ol
Overview
Description
“1-Chloro-3-phenylpropan-2-ol” is an organic compound that belongs to the class of benzene and substituted derivatives . It is used as a building block in the synthesis of antidepressants such as ®- and (S)-tomoxetine, fluoxetine, and nisoxetine . It may also be used in the synthesis of biologically active 2-substituted chromans .
Synthesis Analysis
The synthesis of “1-Chloro-3-phenylpropan-2-ol” involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . The reaction system was 100 mM Tris-HCl buffer (pH 7.5) containing 3% (v/v) 2-MeTHF and 2% (v/v) Triton X-100, and the reactions were carried out with 0.75 U permeabilized cells at 30 °C and 200 rpm for 9 h .
Molecular Structure Analysis
The molecular formula of “1-Chloro-3-phenylpropan-2-ol” is C9H11ClO . The InChIKey is VBZRCYGKCAOPJW-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C=C1)CC(CCl)O .
Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-3-phenylpropan-2-ol” is 170.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 3 . The exact mass is 170.0498427 g/mol . The topological polar surface area is 20.2 Ų .
Scientific Research Applications
- Its chiral nature (due to the asymmetric carbon) makes it useful for constructing chiral building blocks. These can be further employed in the synthesis of pharmaceuticals, agrochemicals, and natural products .
- Researchers have explored the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes. 1-Chloro-3-phenylpropan-2-ol plays a role in these reactions, leading to the formation of useful products .
- For example, it contributes to the synthesis of (S)- and ®-dapoxetine, which is relevant in the field of pharmaceuticals .
- 1-Chloro-3-phenylpropan-2-ol is used as a biochemical reagent in proteomics research. Scientists study protein structures, functions, and interactions, and this compound may play a role in such investigations .
Organic Synthesis and Chiral Building Blocks
Hydrogenation Reactions
Enantioselective Synthesis
Proteomics Research
Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-phenylpropan-2-ol is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria .
Mode of Action
It is known that the compound interacts with the enzyme, potentially altering its function
Biochemical Pathways
Given its interaction with Lysozyme, it may influence pathways related to bacterial cell wall degradation and immune response .
Result of Action
Given its interaction with Lysozyme, it may have effects on bacterial cell wall integrity and immune response .
Action Environment
Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-chloro-3-phenylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCYGKCAOPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277817 | |
Record name | 1-chloro-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5396-65-6 | |
Record name | α-(Chloromethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 4335 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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